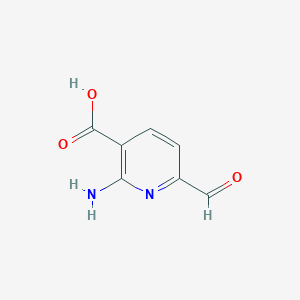

2-Amino-6-formylnicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

2-amino-6-formylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6N2O3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H2,8,9)(H,11,12) |

InChI Key |

BYHOZUWINLMYPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C=O)N)C(=O)O |

Origin of Product |

United States |

Contextualization of Nicotinic Acid Derivatives in Organic Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in the world of organic synthesis, serving as pivotal precursors in the creation of a vast array of complex molecules. google.comnih.gov The inherent reactivity of the pyridine (B92270) ring, combined with the versatile chemistry of the carboxylic acid group, makes these compounds highly valuable starting materials. google.com

In contemporary chemical research, nicotinic acid derivatives are extensively used in the development of pharmaceuticals and agrochemicals. nih.gov Their synthesis often involves multi-step transformations to introduce various functional groups onto the pyridine scaffold, leading to compounds with tailored biological activities. nih.govwjgnet.com For instance, researchers have developed numerous synthetic routes to produce derivatives with anti-inflammatory, antimicrobial, and antioxidant properties. nih.govwjgnet.com The synthesis of novel nicotinic acid derivatives is a dynamic area of study, with methods ranging from classical condensation reactions to more modern enzymatic and one-pot synthesis approaches that offer higher yields and improved environmental profiles. google.comchemicalbook.com

Significance of Pyridine Carboxylic Acid Architectures in Research

The pyridine-carboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science. wikipedia.org The combination of an electron-deficient aromatic pyridine (B92270) ring and an acidic carboxyl group imparts unique properties to these molecules. wikipedia.org This architecture facilitates a range of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. wikipedia.org

The isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have historically been the foundation for a multitude of therapeutic agents. wikipedia.org The strategic placement of the carboxylic acid and other substituents allows for precise control over the molecule's three-dimensional shape, polarity, and binding affinities. This structural fine-tuning is a cornerstone of modern drug discovery. wikipedia.org Beyond pharmaceuticals, pyridine-carboxylic acid structures are investigated for their ability to form well-ordered, self-assembling nanostructures on surfaces, opening avenues for the development of new functional materials. nih.gov

Historical Development of Research on Formyl Substituted Amino Nicotinic Acids

Photochemical Rearrangement Mechanisms Leading to 2-Aminonicotinates

Photochemical reactions represent a powerful tool in organic synthesis, capable of inducing unique molecular transformations. nih.govresearchgate.net In the context of 2-aminonicotinate synthesis, photoinitiated rearrangements of aromatic azides have been reported as a viable pathway. acs.org A one-pot photoinduced method for synthesizing azepines and their subsequent rearrangement into pyridines has been detailed. acs.org This process is contingent on both thermal and photochemical activation and is influenced by the electronic nature of substituents on the azepine ring. acs.org Specifically, an electron-donating group at the second position and an electron-withdrawing group at the third position of the azepine are required for the rearrangement to occur. acs.org

A notable example is the one-step synthesis of 2-[(2-carboxyphenyl)amino]-6-formylnicotinic acid through the photolysis of 2-azidobenzoic acid in the presence of weak bases. documentsdelivered.comresearchgate.net This transformation highlights a practical application of photochemical rearrangement to generate a substituted 2-aminonicotinic acid derivative. The underlying mechanism of such photoreactions often involves the generation of highly reactive nitrene intermediates from the azide (B81097), which can then undergo ring expansion and subsequent rearrangement to form the pyridine (B92270) nucleus.

Intramolecular Cyclization Pathways in the Synthesis of Related Heterocycles

The structural features of 2-Amino-6-formylnicotinic acid, namely the presence of amino, carboxylic acid, and aldehyde functional groups, make it a versatile precursor for the synthesis of various heterocyclic systems via intramolecular cyclization. While specific studies commencing with this compound are not extensively documented, the general principles of intramolecular cyclization of amino acids and related compounds are well-established. solubilityofthings.comfrontiersin.orgresearchgate.net

β-Aryl-β-amino acids, for instance, are known to undergo diverse intramolecular cyclization reactions to yield a variety of biologically active cyclic derivatives. solubilityofthings.com Similarly, amino acid-derived diazoketones can undergo Brønsted acid-catalyzed intramolecular cyclization to form oxazinanones. frontiersin.orgresearchgate.net A proposed mechanism for such a reaction involves the protonation of the diazo compound, followed by an intramolecular nucleophilic attack from a carboxyl group to release nitrogen gas and form a cyclic intermediate. frontiersin.orgresearchgate.net

Given its constitution, this compound could theoretically undergo several intramolecular cyclization reactions. For example, the amino group could react with the formyl group to form a Schiff base, which could then be a key intermediate in the formation of fused heterocyclic systems. Alternatively, the carboxylic acid could participate in condensation reactions with the other functional groups under appropriate conditions. The synthesis of various N-heterocycles from amidines also provides insights into potential cyclization pathways. rsc.org

Reaction Kinetics and Thermodynamic Studies of Key Steps

For instance, the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine, from different amino acid precursors has been studied kinetically, revealing a first-order reaction influenced by the amino acid reactant. nih.gov Such studies often employ Arrhenius and Eyring equations to determine activation energies and other kinetic parameters. nih.gov The kinetics of amino acid decomposition at high temperatures and pressures have also been investigated, indicating that different amino acids exhibit varying decomposition rates and pathways, such as deamination or decarboxylation. nih.gov

Kinetic studies on the formation of 2-thiohydantoins from the reaction of isothiocyanates with amino acids have been monitored using 1H NMR spectroscopy, with density functional theory (DFT) methods employed to elucidate the reaction mechanisms. rsc.org Similar methodologies could be applied to investigate the reactions of this compound to quantify reaction rates, determine reaction orders, and understand the thermodynamic feasibility of key synthetic steps.

Electrophilic and Nucleophilic Reactivity at Key Functional Groups

The reactivity of this compound is dictated by the interplay of its functional groups: the amino group, the formyl (aldehyde) group, the carboxylic acid group, and the pyridine ring itself. solubilityofthings.comlibretexts.orgnih.gov

Amino Group (-NH2): The amino group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. solubilityofthings.cominterchim.fr It readily participates in reactions with electrophiles, such as acylation and alkylation. solubilityofthings.cominterchim.fr Its nucleophilicity is pH-dependent, being more reactive in its unprotonated form.

Formyl Group (-CHO): The carbonyl carbon of the aldehyde group is electrophilic and is a prime site for nucleophilic attack. libretexts.org It can react with nucleophiles like amines to form imines (Schiff bases) or be reduced to an alcohol.

Carboxylic Acid Group (-COOH): This group has dual reactivity. The carbonyl carbon is electrophilic, susceptible to nucleophilic attack leading to esterification or amidation. The hydroxyl proton is acidic, allowing for deprotonation to form a carboxylate anion. solubilityofthings.com

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. The nitrogen atom in the ring can act as a nucleophile or a base.

The relative reactivity of these functional groups can be manipulated by changing reaction conditions such as pH and the choice of reagents. interchim.fr For example, the amino group's nucleophilicity can be modulated to favor reactions at other sites.

Tautomerism and Isomerization Processes

Tautomerism, the interconversion of structural isomers, is a significant aspect of the chemistry of this compound, particularly concerning the amino-imino tautomerism common in aminopyridines. cas.czwikipedia.orgnih.gov In derivatives of 2-, 4-, and 6-aminonicotinic acid, the free bases predominantly exist in the amino form. cas.cz However, upon protonation (e.g., forming hydrochlorides) or quaternization of the ring nitrogen, the equilibrium shifts towards the imino form. cas.cz This shift is attributed to the disruption of the aromatic character of the pyridine ring. cas.cz

The following table summarizes the predominant tautomeric forms under different conditions for related aminonicotinic acids:

| Compound State | Predominant Tautomeric Form |

| Free Base | Amino |

| Hydrochloride Salt | Imino |

| 1-Substituted Pyridinium | Imino |

This table is based on findings for 2-, 4-, and 6-aminonicotinic acid derivatives and is expected to be applicable to this compound. cas.cz

Isomerization processes, such as the epimerization and isomerization of amino acids, are also relevant, particularly in biological contexts, though less directly applicable to the typical chemical reactions of this compound unless chiral centers are introduced. researchgate.netnih.gov

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving compounds like this compound. While specific catalytic systems for this particular molecule are not extensively detailed, the broader literature on heterocyclic synthesis offers valuable insights.

For instance, heterogeneous nanocatalysts have been developed for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives. researchgate.net These catalysts offer advantages such as high yields, short reaction times, and ease of recovery and reuse. researchgate.net Similarly, Brønsted acids, including silica-supported perchloric acid, have been effectively used to catalyze the intramolecular cyclization of amino acid-derived diazoketones, promoting greener and more efficient synthetic protocols. frontiersin.orgresearchgate.net

In the context of enantioselective synthesis, chiral catalysts are essential. The enantioselective [2 + 2 + 2] cycloisomerization to produce helicenes, for example, utilizes nickel complexes with chiral ligands to achieve high enantiomeric excess. nih.gov The choice of catalyst can significantly influence the reaction pathway and the stereochemical outcome. For reactions involving this compound, the development of suitable catalysts could enable the selective transformation of one functional group in the presence of others and could be instrumental in achieving stereocontrol in the synthesis of chiral derivatives.

Derivatives and Analogues: Synthesis and Academic Exploration

Synthesis of Substituted 2-Amino-6-formylnicotinic Acid Analogues

The synthesis of analogues of this compound often involves building the substituted pyridine (B92270) ring from acyclic precursors or modifying a pre-existing pyridine derivative. The strategic placement of substituents on the pyridine core can significantly influence the molecule's electronic properties and reactivity.

One direct approach to a substituted analogue is through the photolysis of 2-azidobenzoic acid in the presence of weak bases, which can yield 2-[(2-carboxyphenyl)amino]-6-formylnicotinic acid in a single step. documentsdelivered.com This method introduces a carboxyphenylamino group at the 2-position, creating a more complex N-substituted analogue. documentsdelivered.com

Another common strategy involves using halogenated nicotinic acid derivatives as starting materials. For instance, compounds like 2-amino-5-chloronicotinic acid and 2-amino-5-bromonicotinic acid serve as key intermediates for creating analogues with substituents at the 5-position of the pyridine ring. google.com These halogenated precursors can undergo further reactions to introduce a variety of functional groups.

The Gewald synthesis provides a pathway to construct highly substituted, fused-ring analogues. This reaction, typically involving an N-substituted piperidone, ethyl cyanoacetate, and elemental sulfur, can produce 2-aminothiophene derivatives that are cyclized to form complex structures like 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines. nih.gov

Table 1: Examples of Synthesized Analogues and Precursors

| Compound Name | Synthetic Precursor(s) | Key Transformation | Reference |

|---|---|---|---|

| 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic Acid | 2-Azidobenzoic acid | Photolysis | documentsdelivered.com |

| 2-Trifluoromethyl-6-chloropyrido[2,3-d]pyrimidin-4(3H)-one | 2-Amino-5-chloronicotinic acid | Reaction with trifluoroacetic anhydride (B1165640) | google.com |

| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | N-Benzyl-4-piperidone, Ethyl cyanoacetate, Sulfur | Gewald synthesis | nih.gov |

Functional Group Modifications: Amidation, Esterification, and Reduction

The three functional groups of this compound—carboxylic acid, amino, and formyl—provide multiple sites for chemical modification.

Amidation: The carboxylic acid group can be converted into an amide via various methods. Direct amidation of unprotected amino acids can be achieved using Lewis acid catalysts, such as B(OCH2CF3)3, which facilitate the reaction between the amino acid and an amine. researchgate.netnih.gov For nicotinic acid derivatives specifically, standard peptide coupling reagents or conversion to an acid chloride followed by reaction with an amine can yield the corresponding nicotinamide (B372718). mdpi.com The amide groups of glutamine and asparagine can also form N-glycosidic bonds with carbohydrates, a reaction that could be conceptually applied to derivatives of the title compound. uomustansiriyah.edu.iq

Esterification: Esterification of the carboxylic acid group is a common modification. A facile method for preparing amino acid methyl esters involves reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.gov This approach is efficient and proceeds under mild conditions. nih.gov The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., HCl), is also a widely applicable method. pearson.com The hydroxyl groups of serine and threonine can form esters with phosphoric acid, indicating a potential pathway for phosphorylation if the formyl group were reduced to a hydroxyl. uomustansiriyah.edu.iq

Reduction: The formyl group is susceptible to reduction. A common and selective method for reducing an aldehyde to a primary alcohol is treatment with sodium borohydride (B1222165) (NaBH4). This reagent is generally compatible with carboxylic acids and aromatic systems, allowing for the chemoselective conversion of the formyl group to a hydroxymethyl group. For more comprehensive reduction, stronger agents or catalytic hydrogenation could be employed. For example, catalytic hydrogenation with Pd/C is a method used for reducing nitro groups, which demonstrates a powerful reduction technique that can be adapted for other functionalities. nih.gov

Design and Synthesis of Nicotinonitrile and Nicotinamide Derivatives

The nicotinic acid moiety can be transformed into other important nitrogen-containing functional groups, namely nitriles (nicotinonitriles) and amides (nicotinamides).

Nicotinonitrile Derivatives: 2-Aminonicotinonitriles are a significant class of compounds and are often synthesized via multi-component reactions. mdpi.com A prevalent method involves the one-pot reaction of an aldehyde, an acetophenone (B1666503) derivative, malononitrile (B47326), and ammonium (B1175870) acetate. mdpi.com This approach first forms a chalcone (B49325) intermediate, which then reacts with malononitrile and a nitrogen source to cyclize into the desired 2-amino-substituted nicotinonitrile. mdpi.com These syntheses can be performed under various conditions, including solvent-free or in water, offering environmentally benign alternatives. mdpi.com

Nicotinamide Derivatives: Nicotinamides, or pyridine-3-carboxamides, are another key class of derivatives. Their synthesis can be achieved through the aromatic nucleophilic substitution of 2-bromo-nicotinamide precursors with various amines. nih.gov A general route involves the Michael addition of a cyanoacetanilide to a propenone, followed by bromination and subsequent substitution. nih.gov The synthesis of nicotinamide riboside, a prominent derivative, can be accomplished by reacting nicotinamide with a protected ribofuranose derivative. beilstein-journals.orgnih.gov

Table 2: Synthetic Approaches to Nicotinonitrile and Nicotinamide Derivatives

| Derivative Class | General Method | Key Reagents | Reference |

|---|---|---|---|

| 2-Aminonicotinonitriles | Two-step, one-pot synthesis | Chalcones, malononitrile, ammonium acetate | mdpi.com |

| 2-Aminonicotinonitriles | Three-component reaction | Aromatic aldehydes, malononitrile, ethanol, ammonium acetate | chem-soc.si |

| 2-Substituted Nicotinamides | Nucleophilic substitution | 2-Bromo-pyridinecarboxamides, various amines | nih.gov |

Exploration of N-Substituted and Ring-Substituted Derivatives

N-Substituted Derivatives: The nucleophilic amino group at the C-2 position is a prime site for introducing substituents. N-substitution can be achieved through various reactions. For example, reductive amination of the amino group with an aldehyde or ketone can introduce alkyl substituents. The reaction of protein amino groups with 2-iminothiolane (B1205332) results in the formation of N-substituted 2-iminothiolanes, demonstrating a method for attaching thiol-containing linkers. nih.gov The synthesis of N-substituted α-amino acid derivatives is a broad field, with biocatalytic approaches using imine reductases becoming increasingly common for creating chiral N-substituted products. researchgate.net

Ring-Substituted Derivatives: Introducing substituents onto the pyridine ring itself (at positions C-4 or C-5) significantly expands the chemical space of accessible analogues. Syntheses often start from already substituted pyridines. For example, 2-chloro-4,6-diarylpyridines can be used as precursors for 2-amino-4,6-diarylnicotinonitriles. arkat-usa.org The synthesis of 2-amino-5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile also begins with a 2-chloro-4,6-diarylpyridine derivative. arkat-usa.org Similarly, the preparation of various pyrido[2,3-d]pyrimidines relies on starting materials like 2-amino-5-chloronicotinic acid or 2-amino-4,6-dimethyl-5-chloronicotinic acid hydrochloride, highlighting the use of halogenated and alkylated pyridines to generate ring-substituted final products. google.com

Investigation of Structural Isomers and Related Compounds

Isomerism plays a crucial role in the diversity of chemical compounds. For a molecule like this compound (molecular formula: C₇H₆N₂O₃), several types of isomerism are possible.

Structural Isomers: Structural isomers have the same molecular formula but differ in the connectivity of their atoms. The most common type for this compound would be positional isomers, where the three substituents (amino, formyl, carboxylic acid) are located at different positions on the pyridine ring. For example, 6-amino-2-formylnicotinic acid would be a positional isomer. Comparing 2-amino-6-methylnicotinic acid to its isomers, such as 6-amino-4-methylnicotinic acid and 2-amino-6-methylisonicotinic acid (where the carboxyl group is at C-4), illustrates the variety of possible arrangements. vulcanchem.com Functional group isomers are also possible, although less common for this specific combination of atoms.

Table 3: Comparison of Positional Isomers (Methyl Analogue Example)

| Compound Name | Substituent Positions | Reference |

|---|---|---|

| 2-Amino-6-methylnicotinic acid | 2-NH₂, 6-CH₃, 3-COOH | vulcanchem.com |

| 6-Amino-4-methylnicotinic acid | 6-NH₂, 4-CH₃, 3-COOH | vulcanchem.com |

Stereoisomers: The parent molecule, this compound, is achiral and does not have stereoisomers. However, derivatives synthesized from it can be chiral if a stereocenter is created during modification. docbrown.info For example, reduction of the formyl group would not create a chiral center, but alkylation at the C-4 or C-5 position could, depending on the substituent. All amino acids, except for glycine, are chiral and exist as L and D isomers due to the asymmetric α-carbon. uomustansiriyah.edu.iq Any synthetic strategy that involves coupling the nicotinic acid framework to a chiral molecule (like another amino acid) would result in diastereomeric products.

Synthetic Strategies for Incorporating this compound into Larger Molecular Architectures

The multifunctional nature of this compound makes it a valuable building block for constructing larger, more complex molecules and supramolecular structures.

Peptide and Peptidomimetic Synthesis: With both an amino and a carboxylic acid group, the molecule is essentially a non-natural amino acid. It can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. nih.gov The unique pyridine-based side chain can introduce conformational constraints or new interaction sites within a peptide. For instance, Freidinger lactams are constrained amino acid building blocks used to create stable peptide mimics, and a similar concept could be applied by creating cyclic structures involving the functional groups of the title compound. nih.gov The modification of natural products with amino acids is a known strategy to enhance biological activity, and this compound could serve as the amino acid component in such conjugates. nih.gov

Fused Heterocyclic Systems: The arrangement of functional groups on the pyridine ring is ideal for synthesizing fused heterocyclic systems. For example, reaction of the 2-amino group and the 3-carboxylic acid group with reagents like trifluoroacetic anhydride can lead to the formation of fused pyrido[2,3-d]pyrimidin-4(3H)-one systems. google.com The formyl group at the 6-position provides an additional reactive handle for further cyclization reactions, potentially leading to more complex polycyclic aromatic structures.

Bioconjugation: The functional groups can also act as handles for bioconjugation. The amino group can be modified to attach labels like biotin (B1667282) or fluorescent probes. nih.gov The carboxylic acid can be activated to link the molecule to proteins or other biomolecules. The formyl group can undergo condensation reactions with hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, a common strategy for tethering molecules. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic makeup of a molecule and predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For 2-Amino-6-formylnicotinic acid, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. These calculations would reveal the influence of the electron-donating amino (-NH2) group and the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups on the geometry of the pyridine (B92270) ring. The interplay of these substituents affects the electronic distribution and the degree of aromaticity of the molecule. nih.gov DFT studies on similar amino acid and pyridine derivatives have demonstrated the accuracy of methods like B3LYP with basis sets such as 6-311++G(d,p) in predicting molecular structures. nih.govresearchgate.net

Table 1: Predicted Molecular Geometry of this compound using DFT

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.39 - 1.41 Å |

| C-N (ring) bond length | ~1.33 - 1.34 Å |

| C-NH2 bond length | ~1.36 Å |

| C-CHO bond length | ~1.48 Å |

| C-COOH bond length | ~1.50 Å |

| C-N-C bond angle | ~117° |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted pyridine molecules. Actual values would require specific calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. beilstein-journals.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would help in assigning the observed spectral peaks to specific electronic transitions, such as π→π* transitions within the aromatic ring and n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO analysis would likely show that the HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-withdrawing formyl and carboxylic acid groups, as well as the pyridine ring, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These are representative energy values. The exact energies would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govjournalssystem.com

For this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the rotation around the single bonds connecting the formyl and carboxylic acid groups to the pyridine ring, identifying the most stable conformations in different environments.

Study Intermolecular Interactions: Model how molecules of this compound interact with each other in the solid state, predicting crystal packing through interactions like hydrogen bonding between the carboxylic acid and amino groups.

Simulate Solvation: Investigate how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its solubility and behavior in solution. nih.gov

Prediction of Reaction Barriers and Transition States

Computational chemistry can be used to map out the energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies (reaction barriers). wayne.edu By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the mechanism of a reaction. For this compound, these methods could be applied to study various potential reactions, such as the oxidation of the formyl group or condensation reactions involving the amino group. This provides a theoretical basis for predicting reaction feasibility and rates.

Table 3: Hypothetical Reaction Coordinate for a Reaction of this compound

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials |

| Transition State | +25 | Highest energy point |

| Products | -10 | Final products |

Note: This table illustrates the concept of a reaction energy profile that can be determined computationally.

Solvation Effects in Computational Models

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.netnih.gov Computational models can account for these solvation effects in two primary ways:

Explicit Solvation: Individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. This method is computationally intensive.

Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a common implicit solvation method.

For this compound, including solvation models in quantum chemical calculations is essential for accurately predicting properties such as its acidity (pKa), solubility, and reactivity in solution. The solvent can stabilize charged species and influence the conformational preferences of the molecule. nih.gov

Advanced Spectroscopic Characterization for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Amino-6-formylnicotinic acid. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning the chemical shifts of each proton and carbon atom in the molecule, providing a detailed picture of its connectivity and environment.

While specific NMR data for this compound is not extensively available in the public domain, the expected chemical shifts can be inferred from data on similar substituted nicotinic acids. For instance, in nicotinic acid itself, the proton chemical shifts are observed at approximately 9.15 ppm, 8.83 ppm, 8.3 ppm, and 7.6 ppm. stackexchange.com The introduction of the amino and formyl groups would cause significant shifts in these values due to their electronic effects on the pyridine (B92270) ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H4 | ~8.0-8.3 | d | J(H4,H5) = ~8-9 |

| H5 | ~7.0-7.3 | d | J(H5,H4) = ~8-9 |

| CHO | ~9.8-10.2 | s | - |

| NH₂ | ~5.0-6.0 | s (broad) | - |

| COOH | ~11.0-13.0 | s (broad) | - |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR techniques are essential for confirming the structural assignments of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a cross-peak between the H4 and H5 protons would be expected, confirming their neighboring positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. hmdb.canih.gov It would be used to definitively assign the ¹³C signals for C4 and C5 based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations between the formyl proton and the C6 carbon, and between the H4 and H5 protons and the carboxylic carbon (C7).

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or solid forms. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. nih.govnih.gov For this compound, ssNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of the crystal.

Characterize intermolecular interactions, such as hydrogen bonding involving the amino, carboxylic acid, and formyl groups. nih.gov

Differentiate between different polymorphic forms, which may exhibit distinct chemical shifts and relaxation times. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for studying its conformational properties. rsc.orgnih.gov

Analysis of Carbonyl Stretching Vibrations (Formyl, Carboxylic Acid)

The IR spectrum of this compound is expected to show distinct stretching vibrations for the two carbonyl groups.

Formyl C=O Stretch: The formyl group's carbonyl stretch typically appears in the region of 1680-1700 cm⁻¹.

Carboxylic Acid C=O Stretch: The carboxylic acid carbonyl stretch is usually observed between 1700-1725 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents on the pyridine ring. nih.gov In the solid state, intermolecular hydrogen bonding can lead to a broadening and shifting of these peaks to lower wavenumbers. conicet.gov.ar

Characterization of Amino Group Vibrational Modes

The amino group gives rise to several characteristic vibrational modes.

N-H Stretching: Asymmetric and symmetric N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ region. researchgate.net

N-H Bending (Scissoring): This mode appears around 1600-1650 cm⁻¹. researchgate.net

N-H Wagging: The out-of-plane wagging vibration of the amino group is sensitive to hydrogen bonding and can provide information about intermolecular interactions. pku.edu.cn

The positions of these bands can provide insights into the degree of hydrogen bonding and the local environment of the amino group. rsc.orgpku.edu.cn

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR |

| Amino | N-H Stretch (asymmetric & symmetric) | 3300-3500 | IR, Raman |

| Formyl | C-H Stretch | 2820-2850, 2720-2750 | IR |

| Carboxylic Acid | C=O Stretch | 1700-1725 | IR, Raman |

| Formyl | C=O Stretch | 1680-1700 | IR, Raman |

| Amino | N-H Bend (scissoring) | 1600-1650 | IR |

| Pyridine Ring | C=C, C=N Stretches | 1400-1600 | IR, Raman |

| Carboxylic Acid | C-O Stretch | 1210-1320 | IR |

| Amino | C-N Stretch | 1250-1350 | IR |

Mass Spectrometry Techniques for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.govwiley-vch.de

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise mass, which can confirm its elemental formula (C₇H₆N₂O₃). The monoisotopic mass of this compound is 166.0378 u.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.ukmiamioh.edu When subjected to ionization, the molecular ion of this compound will break apart in a predictable manner. Common fragmentation pathways for molecules containing carboxylic acid, aldehyde, and amino groups include:

Loss of H₂O (18 u): From the carboxylic acid group.

Loss of CO (28 u): From the formyl group.

Loss of CHO (29 u): From the formyl group. libretexts.org

Loss of COOH (45 u): From the carboxylic acid group. libretexts.org

Loss of NH₃ (17 u): From the amino group. researchgate.net

Analysis of these fragment ions helps to piece together the structure of the original molecule. The relative abundance of the fragment ions can also provide insights into the stability of different parts of the molecule. chemguide.co.uk

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | 167.0451 | - |

| [M-H₂O+H]⁺ | 149.0345 | H₂O |

| [M-CHO+H]⁺ | 138.0402 | CHO |

| [M-COOH+H]⁺ | 122.0504 | COOH |

| [M-NH₃+H]⁺ | 150.0294 | NH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. In the analysis of this compound, this technique is critical for confirming its elemental makeup (C₇H₆N₂O₃). The precise mass-to-charge ratio (m/z) obtained from HRMS instrumentation would serve as primary evidence for the presence and integrity of the target molecule in a sample, distinguishing it from other potential isobaric compounds.

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O₃ |

| Theoretical Monoisotopic Mass | 166.0378 u |

| Expected [M+H]⁺ Ion | 167.0451 u |

| Expected [M-H]⁻ Ion | 165.0299 u |

| Expected [M+Na]⁺ Ion | 189.0271 u |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further elucidate the molecular structure of this compound, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of a precursor ion (for instance, the [M+H]⁺ ion) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's specific arrangement of atoms and functional groups.

For this compound, key fragmentation pathways would be expected to involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The observation of specific fragment ions corresponding to the loss of the formyl group (-CHO) or the carboxylic acid group (-COOH) would provide definitive evidence for the presence and location of these functional groups on the pyridine ring. This detailed fragmentation analysis serves as a powerful tool for structural confirmation, complementing the elemental composition data from HRMS.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Moiety Lost |

| 167.0451 | 149.0345 | 18.0106 | H₂O (from carboxylic acid) |

| 167.0451 | 139.0396 | 28.0055 | CO (from formyl group) |

| 167.0451 | 123.0451 | 44.0000 | CO₂ (from carboxylic acid) |

| 167.0451 | 122.0373 | 45.0078 | HCOOH (formic acid) |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure and photophysical behavior of this compound. The presence of the aromatic pyridine ring, substituted with both an electron-donating amino group and electron-withdrawing formyl and carboxylic acid groups, suggests the potential for interesting electronic properties.

The UV-Vis absorption spectrum is expected to reveal characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Fluorescence spectroscopy can further probe the excited state properties of the molecule. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light at a longer wavelength. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. These photophysical properties are crucial for understanding the molecule's potential applications in areas such as sensing and imaging.

| Spectroscopic Parameter | Description | Expected Observation for this compound |

| UV-Vis Absorption (λmax) | Wavelength of maximum light absorption. | Expected in the UV region, with potential for multiple bands due to the substituted aromatic system. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | Moderate to high values are expected for π→π* transitions. |

| Fluorescence Emission (λem) | Wavelength of maximum light emission. | Stokes-shifted to a longer wavelength relative to the absorption maximum. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Dependent on the rigidity of the structure and solvent environment. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range. |

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. Obtaining a single crystal of sufficient quality of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

This technique would provide unambiguous confirmation of the substitution pattern on the pyridine ring and reveal the conformation of the formyl and carboxylic acid groups relative to the ring. Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. The availability of a crystal structure would provide the most complete picture of the molecule's architecture.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bonding Network | The pattern of intermolecular hydrogen bonds in the crystal. |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. crsubscription.com This is achieved through the differential partitioning of analytes between a stationary phase and a mobile phase. amrita.edu For a multifunctional compound like 2-Amino-6-formylnicotinic acid, which possesses acidic (carboxylic acid), basic (amino group), and polar (formyl group) characteristics, various chromatographic strategies can be employed.

High-Performance Liquid Chromatography (HPLC) is the most frequently used method for the analysis of amino acids and their derivatives due to its high resolution and sensitivity. nih.govfujifilm.com The development of a robust HPLC method for this compound involves careful selection of the stationary phase, mobile phase, and detector.

Stationary Phases: Given the compound's polarity and ionic nature, several column types are suitable.

Reversed-Phase (RP) HPLC: C18 columns are widely used. nih.gov To enhance retention of the polar this compound on a nonpolar C18 stationary phase, ion-pairing reagents like sodium octanesulfonate, trifluoroacetic acid (TFA), or heptafluorobutyric acid (HFBA) can be added to the mobile phase. nih.gov These reagents form a neutral ion-pair with the charged amino or carboxyl groups, increasing their interaction with the stationary phase.

Ion-Exchange Chromatography (IEC): Cation-exchange columns are a common choice for separating amino acids. nih.govusp.org This technique separates molecules based on their net charge, making it highly effective for amino-containing acids.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular mode for retaining and separating very hydrophilic compounds that are poorly retained in reversed-phase chromatography. nih.govresearchgate.net

Mobile Phases: The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution, where the concentration of the organic modifier is changed over time, is often necessary to achieve optimal separation of complex samples. chem-soc.si

Detection:

UV Detection: The pyridine (B92270) ring structure of this compound allows for direct detection using a UV spectrophotometer, a common HPLC detector. nih.gov

Fluorescence Detection: For enhanced sensitivity, pre-column or post-column derivatization with a fluorescent tag is a powerful strategy. jascoinc.com Common derivatizing agents for amino groups include:

O-phthalaldehyde (OPA): Reacts with primary amino groups to form highly fluorescent derivatives. jascoinc.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids. chem-soc.sijascoinc.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Forms stable, fluorescent derivatives with amino acids. usp.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivatives

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) chem-soc.si, Ion-Exchange usp.org, HILIC researchgate.net |

| Mobile Phase | Eluents | A: Aqueous buffer (e.g., sodium phosphate (B84403), pH adjusted) B: Acetonitrile or Methanol (B129727) nih.govchem-soc.si |

| Elution Mode | Gradient Profile | Linear or stepwise gradient from low to high percentage of organic modifier chem-soc.si |

| Flow Rate | Mobile Phase Speed | 1.0 - 2.0 mL/min chem-soc.si |

| Detection | Analyte Measurement | UV (e.g., 254 nm) usp.org, Fluorescence (Ex/Em depends on derivatizing agent) jascoinc.com |

| Derivatization | Reagent for Fluorescence | OPA, FMOC-Cl, AQC jascoinc.comresearchgate.net |

This table provides a generalized overview. Specific conditions must be optimized for this compound.

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. nih.gov this compound, being a polar, high-melting-point solid, is not directly amenable to GC analysis. Therefore, a derivatization step is mandatory to convert it into a volatile and thermally stable compound. nih.gov

The derivatization process targets the polar functional groups (carboxyl and amino groups). A common approach is a two-step reaction involving esterification of the carboxylic acid followed by acylation of the amino group. nih.gov Alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, can be used in a one-step reaction to derivatize both functional groups simultaneously. nih.gov The resulting derivative is much less polar and more volatile, allowing for separation on a GC column and detection by Flame Ionization Detection (FID) or Mass Spectrometry (MS). nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. researchgate.netnih.gov

In a typical TLC analysis of a reaction involving this compound, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel or cellulose. amrita.edunih.gov The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). crsubscription.com

Stationary Phase: Silica gel is a common choice, where separation is based on polarity. amrita.edu

Mobile Phase: A mixture of solvents is typically used to achieve the desired separation. For amino acids, a common system is a mixture of n-butanol, acetic acid, and water. researchgate.netreachdevices.com The ratio of these solvents is optimized to control the movement of the compounds up the plate.

Visualization: Since amino acids are typically colorless, a visualizing agent is required. amrita.edu Spraying the dried TLC plate with a ninhydrin (B49086) solution and gently heating it will produce characteristically colored spots (usually purple or yellow) where amino groups are present. crsubscription.comreachdevices.com The position of the spot, represented by its retention factor (Rf value), helps in identifying the compound by comparing it to a standard.

Table 2: Common TLC Systems for Amino Acid Analysis

| Component | Example | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel, Cellulose nih.govreachdevices.com | Adsorbent for separation based on polarity. |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 12:3:5 v/v/v) crsubscription.com | Solvent system that moves up the plate via capillary action. |

| Visualization Agent | Ninhydrin Reagent crsubscription.comreachdevices.com | Reacts with the amino group to produce a colored spot for detection. |

Electrophoretic Methods in Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. nih.gov Given that this compound contains both an acidic carboxyl group and a basic amino group, its net charge will be dependent on the pH of the surrounding medium. CE separates ions based on their electrophoretic mobility in an applied electric field. mdpi.com

This technique has been successfully applied to the separation of nicotinic acid and its isomers. nih.gov By using specific buffer additives, such as ionic liquids, separation efficiency and peak shape can be significantly improved. nih.gov CE methods can be used for both qualitative and quantitative analysis and offer advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govnih.gov The combination of CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of charged compounds like amino acids, offering both high separation power and selective detection. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current industrial production of nicotinic acid often relies on oxidation processes that can be harsh and environmentally taxing, sometimes producing by-products with significant greenhouse effects. nih.gov Future research should prioritize the development of green and sustainable synthetic routes to 2-Amino-6-formylnicotinic acid and its derivatives.

One promising avenue is the expansion of biocatalytic methods. The enzymatic synthesis of nicotinic acid using microbial nitrilases or nitrile hydratase/amidase systems from cyanopyridine precursors is well-established and offers high conversion rates under mild conditions. frontiersin.orgnih.govmdpi.com A key research challenge will be to discover or engineer enzymes that can tolerate and effectively convert more complex, functionalized substrates necessary to produce this compound. This could involve screening novel microbial sources or applying protein engineering techniques to existing enzymes to alter their substrate specificity and catalytic efficiency. frontiersin.orgnih.gov

Additionally, photochemical methods present a novel approach. For instance, the photolysis of azide-containing precursors has been shown to generate related nicotinic acid structures. rsc.org Investigating light-mediated reactions could lead to highly selective and efficient one-pot syntheses, minimizing waste and energy consumption compared to traditional multi-step chemical processes. frontiersin.org

| Methodology | Potential Advantages | Key Research Challenge |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. frontiersin.orgnih.gov | Discovering or engineering enzymes for functionalized substrates. |

| Photochemical Synthesis | High selectivity, potential for one-pot reactions, reduced energy consumption. rsc.org | Optimizing reaction conditions and scaling up the process. |

| Green Chemistry Approaches | Reduced hazardous waste, improved atom economy, use of renewable feedstocks. nih.gov | Designing catalytic systems that are efficient and recyclable. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Isotopic Labeling

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and exploring the compound's reactivity. Advanced spectroscopic techniques can provide unprecedented insight into the transient species and transition states involved in the formation and reactions of this compound.

Ultrafast time-resolved spectroscopy, particularly femtosecond transient absorption or infrared spectroscopy, is a powerful tool for studying short-lived intermediates in photochemical reactions. rsc.orgresearchgate.netkyoto-u.ac.jp If a photochemical route from an azide (B81097) precursor is pursued for this compound, these techniques could directly observe the formation and decay of highly reactive nitrene intermediates, which are presumed to be involved in such transformations. researchgate.netacs.org This would provide critical data on reaction kinetics and pathway dynamics, enabling precise control over the reaction outcome. acs.orgnih.gov

Isotopic labeling is another indispensable tool for elucidating reaction pathways and metabolic fates. nih.govresearchgate.net Synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would enable detailed mechanistic studies of its chemical reactions using NMR spectroscopy and mass spectrometry. Furthermore, innovative strategies like the Zincke activation method for nitrogen isotope exchange in pyridines could be adapted to create labeled versions of the target compound, facilitating studies of its potential role in biological systems or as a tracer in complex chemical environments. chemrxiv.orgresearchgate.netchemrxiv.org

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful and predictive approach to understanding the properties of this compound before engaging in extensive laboratory work. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into the molecule's behavior. epstem.netnih.govresearchgate.net

DFT calculations can be employed to determine a wide range of molecular properties. epstem.netresearchgate.net These studies can predict the molecule's stability, electronic structure (such as HOMO-LUMO gaps), and the reactivity of its different functional groups. epstem.netdergipark.org.tr For example, DFT can help understand the tautomeric equilibria of the aminopyridine structure and the conformational preferences of the carboxyl and formyl groups, which are crucial for its interaction with other molecules. researchgate.net

QSAR models establish mathematical relationships between a compound's structure and its activity. nih.govmdpi.com By building QSAR models based on a series of related nicotinic acid derivatives, it would be possible to predict the potential biological activities of this compound. researchgate.net This predictive power can guide synthetic efforts, prioritizing the development of derivatives with enhanced desired properties, be it for pharmaceutical or materials science applications. nih.govmdpi.com

Table of Predictable Properties via Computational Modeling:

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, spectroscopic properties, reactivity indices. epstem.netdergipark.org.trresearchgate.net | Guiding synthesis, understanding reaction mechanisms, interpreting experimental data. |

| QSAR | Biological activity (e.g., receptor binding, enzyme inhibition), physicochemical properties. nih.govresearchgate.net | Drug discovery, toxicity prediction, materials design. |

Exploration of Solid-State Chemistry and Crystal Engineering

The presence of multiple hydrogen bond donors (amino, carboxyl) and acceptors (carboxyl, formyl, pyridine (B92270) nitrogen) makes this compound an exceptional candidate for crystal engineering and the design of novel solid-state materials. chemicalbook.com The study of its crystal structure and polymorphism is a critical, unexplored area. nih.gov

A primary focus would be the formation of pharmaceutical co-crystals. nih.gov By combining this compound with other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable coformers, it may be possible to create new solid forms with improved physicochemical properties, such as solubility, stability, and bioavailability. sciforum.netnih.gov The reliability of supramolecular synthons, like the robust carboxylic acid-pyridine hydrogen bond, provides a rational basis for designing such co-crystals. acs.orgresearchgate.net

Investigating the polymorphism of this compound itself is also crucial. Different crystalline forms, or polymorphs, can have distinct properties, and identifying and characterizing them is essential for any potential application where the solid-state form is important. nih.gov

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The functional groups on this compound make it an ideal building block (ligand) for constructing complex supramolecular assemblies and functional materials. rsc.org This opens a rich field for interdisciplinary research bridging organic chemistry with materials science.

The pyridine-amide framework, analogous to the aminonicotinic acid structure, is known to form a variety of discrete molecular assemblies, including squares, cages, and other metallacycles when combined with metal ions. rsc.org The formyl and carboxyl groups on this compound provide additional coordination sites, suggesting that it could be used to create novel metal-organic frameworks (MOFs) or coordination polymers. acs.org These materials could be designed to have specific properties, such as porosity for gas storage, catalytic activity, or unique photophysical characteristics for use in sensors or optical devices. acs.orgnih.gov

The ability of pyridine-containing molecules to self-assemble on surfaces also presents opportunities in nanotechnology and electronics. acs.org Research into how this compound organizes itself on different substrates could lead to the development of new functional surfaces or molecular electronic components.

Bio-inspired Synthesis and Biosynthesis of Related Compounds

Nature provides a sophisticated blueprint for chemical synthesis. Research into the biosynthesis of nicotinic acid and related pyridine nucleotides can inspire novel and efficient synthetic strategies. researchgate.net

A key area of future research is the exploration of enzymatic pathways for the synthesis of functionalized nicotinic acids. While enzymes that produce nicotinic acid from simple precursors are known, the biosynthesis of a molecule with the specific substitution pattern of this compound is not. frontiersin.orgnih.gov This invites the search for novel enzymes in nature or the use of directed evolution to engineer existing enzymes, such as nitrilases or oxidases, to perform the desired chemical transformations on a substituted pyridine ring. nih.gov This bio-inspired approach could lead to highly efficient and stereoselective syntheses that are difficult to achieve through traditional chemical methods.

Furthermore, understanding the metabolic pathways of related compounds, such as the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid, could provide clues about the potential biological roles or metabolic fate of this compound if it were introduced into a biological system. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-amino-6-formylnicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves formylation of 2-aminonicotinic acid derivatives. For example, using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 6-position. Reaction optimization (temperature, stoichiometry) is critical, as over-formylation or side reactions (e.g., chlorination) may occur. Purification via recrystallization or column chromatography is recommended .

- Data Reference : Similar nicotinic acid derivatives (e.g., 2-amino-6-chloronicotinic acid) are synthesized using coupling agents like EDCI/HOBT in DMF at 25°C, achieving yields >80% .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use tandem analytical techniques:

- HPLC : C18 column, mobile phase of acetonitrile/water (0.1% TFA), retention time ~8–10 min.

- NMR : Characteristic peaks include a formyl proton at δ 9.8–10.2 ppm (¹H) and carbonyl carbons at δ 165–170 ppm (¹³C).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 168 (calculated for C₇H₆N₂O₃) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 3:1); degradation products may include oxidized or hydrolyzed derivatives .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The formyl group acts as an electrophilic site for nucleophilic addition (e.g., with amines to form Schiff bases) or cyclization (e.g., with hydrazines to synthesize pyrazolo[3,4-b]pyridines). Kinetic studies using in-situ IR or LC-MS can track intermediate formation .

- Case Study : In a model reaction with benzylamine, the Schiff base intermediate (λmax ~320 nm) forms within 2 hours at 60°C in ethanol .

Q. What computational methods are suitable for predicting the tautomeric equilibrium of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model tautomerism between the keto and enol forms. Solvent effects (e.g., DMSO vs. water) are modeled using the PCM approach. The keto form is typically more stable in polar solvents (ΔG ~2.5 kcal/mol) .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., formyl proton vs. aromatic protons) may arise from solvent polarity or aggregation. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. Cross-validate with X-ray crystallography if single crystals are obtainable .

Methodological Best Practices

- Handling Precautions : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy (similar to 2-amino-3-formylbenzoic acid) .

- Synthetic Optimization : Screen coupling agents (e.g., EDCI vs. DCC) and bases (e.g., triethylamine vs. DMAP) to minimize byproducts .

- Data Reproducibility : Report detailed reaction parameters (e.g., ramp rates, stirring speed) and characterize all intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.